DMT1 blocker 2 -

DMT1 blocker 2

Catalog Number: EVT-10956395
CAS Number:
Molecular Formula: C16H13N3O
Molecular Weight: 263.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DMT1 blocker 2 is a compound designed to inhibit the activity of the Divalent Metal Transporter 1, commonly referred to as DMT1. This transporter plays a crucial role in the absorption of essential divalent metals, particularly iron, from the intestinal lumen into cells. DMT1 is implicated in various physiological processes, including iron homeostasis and metal ion transport, making its inhibitors valuable for therapeutic applications in conditions related to metal dysregulation.

Source

DMT1 blocker 2 has been identified through various research efforts aimed at developing selective inhibitors of DMT1. The compound is synthesized and characterized in laboratory settings, particularly focusing on its efficacy and specificity against the transporter.

Classification

DMT1 blocker 2 falls under the category of small molecule inhibitors targeting membrane transport proteins. It is specifically classified as a non-competitive inhibitor, meaning it can inhibit the transport activity of DMT1 without directly competing with its substrates.

Synthesis Analysis

Methods

The synthesis of DMT1 blocker 2 typically involves organic synthesis techniques that are standard in medicinal chemistry. The process often includes:

  • Reagents and Conditions: Specific reagents are selected based on the desired chemical structure of the compound. Common methods include coupling reactions, cyclization, and functional group modifications.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate the pure compound from byproducts.

Technical Details

The synthesis may utilize various synthetic pathways, including:

  • Stepwise Synthesis: Building the molecule one fragment at a time.
  • One-Pot Reactions: Combining multiple reagents in a single reaction vessel to streamline the process.

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are used to confirm the structure and purity of DMT1 blocker 2.

Molecular Structure Analysis

Structure

DMT1 blocker 2 possesses a specific molecular structure that allows it to interact effectively with the DMT1 transporter. The exact structural formula can vary based on synthetic modifications but typically includes functional groups that enhance binding affinity.

Data

  • Molecular Formula: Often represented in studies as CxHyNzOw (specific values depend on the synthesized variant).
  • Molecular Weight: Determined through Mass Spectrometry, providing insights into its size and potential reactivity.
Chemical Reactions Analysis

Reactions

DMT1 blocker 2 undergoes several chemical reactions that are critical for its function as an inhibitor:

  • Binding Interactions: The compound interacts with specific sites on DMT1, leading to conformational changes that inhibit its transport activity.
  • Metabolic Stability: Understanding how DMT1 blocker 2 is metabolized within biological systems is essential for evaluating its efficacy and safety.

Technical Details

Kinetic studies are often performed to assess how DMT1 blocker 2 affects metal ion transport rates in vitro. These studies help elucidate the mechanism by which the compound inhibits DMT1 function.

Mechanism of Action

Process

The mechanism of action for DMT1 blocker 2 involves:

  • Inhibition of Transport Activity: By binding to DMT1, the compound prevents the normal influx of divalent metals such as iron into cells.
  • Alteration of Iron Homeostasis: This inhibition can lead to altered cellular iron levels, impacting various metabolic processes.

Data

Quantitative assays measuring iron uptake in cell lines expressing DMT1 provide data on the effectiveness of DMT1 blocker 2 as an inhibitor. These assays typically report changes in metal ion concentrations pre-and post-treatment with the compound.

Physical and Chemical Properties Analysis

Physical Properties

DMT1 blocker 2 exhibits several physical properties relevant for its application:

  • Solubility: Solubility in aqueous solutions is crucial for bioavailability.
  • Stability: Thermal and chemical stability under physiological conditions ensures its effectiveness as a therapeutic agent.

Chemical Properties

Key chemical properties include:

  • Reactivity: Understanding how DMT1 blocker 2 interacts with other molecules can inform potential side effects or interactions.
  • pKa Values: These values indicate the acidity or basicity of functional groups within the compound, influencing its behavior in biological systems.
Applications

Scientific Uses

DMT1 blocker 2 has significant implications in scientific research and medicine:

  • Therapeutic Applications: It may be used to treat conditions related to iron overload or deficiency by modulating DMT1 activity.
  • Research Tool: As a selective inhibitor, it serves as a valuable tool for studying metal ion transport mechanisms and their physiological roles.
Molecular Target Identification and Characterization

Divalent Metal Transporter 1 as Primary Target

Divalent Metal Transporter 1 (Solute Carrier Family 11 Member 2, SLC11A2) serves as the primary molecular target for the compound "DMT1 blocker 2." This transmembrane protein facilitates proton-coupled uptake of ferrous iron (Fe²⁺) and other divalent metals (e.g., Mn²⁺, Cd²⁺) across biological membranes. Its physiological significance is underscored by roles in dietary iron absorption at the duodenal brush border, transferrin-bound iron utilization in endosomes, and neuronal metal homeostasis [1] [3] [7]. Dysregulation of Divalent Metal Transporter 1 is implicated in hereditary hemochromatosis, iron-deficiency anemia, and neurodegenerative disorders due to pathological iron accumulation [1] [7].

DMT1 blocker 2 (chemical name: undisclosed; CAS: 1062648-63-8) is a synthetic aromatic bis-isothiourea derivative that directly and competitively inhibits human Divalent Metal Transporter 1. It exhibits submicromolar potency (half-maximal inhibitory concentration = 0.83 μM) in cellular assays measuring radioactive ⁵⁵Fe²⁺ uptake in Divalent Metal Transporter 1-transfected mammalian cells. In vivo validation confirms its ability to attenuate enterocytic iron absorption in rodent models of iron hyperabsorption [6]. Unlike nonspecific chelators, DMT1 blocker 2 does not bind free Fe²⁺ or Mn²⁺ ions, confirming its target specificity [7].

Table 1: Functional Characterization of DMT1 Blocker 2

PropertyValueExperimental SystemReference
IC₅₀ (human Divalent Metal Transporter 1)0.83 μM⁵⁵Fe²⁺ uptake in transfected CHO cells [6]
Inhibitor classCompetitiveKinetic analysis of Fe²⁺ transport inhibition [7]
CYP3A4 inhibition44% at 10 μMMetabolite stability assay [6]
In vivo efficacySignificant iron uptake blockadeAcute rat model of dietary iron hyperabsorption [6]

Structural Determinants of Divalent Metal Transporter 1-Inhibitor Binding

The molecular basis of DMT1 blocker 2 inhibition has been elucidated through structural biology and mutagenesis studies. Crystallographic analysis of its interaction with the bacterial homolog Eremococcus coleocola Divalent Metal Transporter 1 (EcoDivalent Metal Transporter 1) reveals binding within an extracellular vestibular pocket approximately 12 Å above the metal ion coordination site. The inhibitor adopts a U-shaped conformation, enabling dual interactions:

  • Hydrogen bonding: Protonated isothiourea groups form salt bridges with conserved acidic residues (e.g., Asp86 in transmembrane helix 1a) [7].
  • Aromatic stacking: The central phenyl ring engages in hydrophobic contacts with residues from transmembrane helix 3 and transmembrane helix 6 [7].
  • Steric occlusion: The inhibitor sterically hinders substrate access to the metal-binding site (Asp84, Asn88, Met284 in EcoDivalent Metal Transporter 1), locking the transporter in an outward-open conformation [7].

In human Divalent Metal Transporter 1, mutagenesis validates analogous residues critical for inhibition:

  • Asp86Ala (equivalent to EcoDivalent Metal Transporter 1 Asp86): Abolishes pH dependence and reduces inhibitor affinity >50-fold [7].
  • Glu281Gln (proton-coupling residue): Impairs both transport activity and inhibitor sensitivity due to disrupted H⁺ translocation [8].
  • Asn82Ala and Met269Leu: Reduce iron transport efficiency but preserve inhibitor binding, confirming spatial separation between substrate and inhibitor sites [7].

The proton gradient critically modulates inhibitor affinity. Lower extracellular pH (≤6.0) enhances DMT1 blocker 2 binding by promoting protonation of key glutamate residues (e.g., Glu193 in transmembrane helix 5) that allosterically stabilize the outward-facing conformation [8]. This pH dependence aligns with Divalent Metal Transporter 1’s physiological role in the acidic duodenal lumen.

Figure 1: Proposed Binding Mechanism of DMT1 Blocker 2(Conceptual schematic based on EcoDivalent Metal Transporter 1 structure)

  • A: Extracellular view showing vestibular binding pocket
  • B: Key residues coordinating isothiourea groups (Asp86, Glu281)
  • C: Steric blockade of metal ion translocation path

Isoform-Specific Interactions

Divalent Metal Transporter 1 exhibits functional heterogeneity through four major splice isoforms generated by alternative promoter usage (exon 1A vs. 1B) and 3’ untranslated region splicing (± iron-responsive element). These isoforms display distinct subcellular localizations, regulatory mechanisms, and inhibitor sensitivities:

Table 2: Divalent Metal Transporter 1 Isoform Properties and Blocker 2 Interactions

IsoformN-/C-TerminiLocalizationRegulationBlocker 2 Affinity
1A/+IRE31-aa N-terminus; 18-aa C-terminusApical membrane (enterocytes); late endosomesIRP-dependent mRNA stability; hypoxia (HIF-2α)Moderate
1A/-IRE31-aa N-terminus; 25-aa C-terminusLysosomesTranscriptional (unknown)Low
1B/+IREShort N-terminus; 18-aa C-terminusRecycling endosomes; early endosomesIRP-dependent; NF-κBHigh
1B/-IREShort N-terminus; 25-aa C-terminusApical membrane (kidney); early endosomesmiRNA-dependentHigh

Structural Basis for Isoform Selectivity

DMT1 blocker 2 shows higher potency against 1B-containing isoforms. This arises from:

  • C-terminal motifs: The 1B/-IRE isoform possesses a YLLNT⁵⁵⁵⁻⁵⁵⁹ motif that directs rapid endocytosis from the plasma membrane to early endosomes. This compartmentalization concentrates the inhibitor in vesicles where 1B/-IRE predominates [4] [5].
  • Ubiquitination differences: The 1B isoform is preferentially ubiquitinated by the E3 ligase Parkin, accelerating proteasomal degradation. Inhibitor binding stabilizes 1B isoforms by occluding Parkin interaction sites, prolonging target engagement [5].
  • N-glycosylation variance: Isoform 1A (not 1B) undergoes N-glycosylation at Asn506. This post-translational modification reduces inhibitor access to the extracellular vestibular pocket in cellular assays [2].

The 1B/-IRE isoform demonstrates the highest inhibitor sensitivity due to its plasma membrane abundance and rapid recycling kinetics. This isoform is overexpressed in Parkinson’s disease substantia nigra neurons, suggesting therapeutic relevance for iron chelation strategies [5].

Properties

Product Name

DMT1 blocker 2

IUPAC Name

2-pyridin-2-yl-4,5-dihydro-3H-benzo[e]indazol-1-one

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C16H13N3O/c20-16-15-12-6-2-1-5-11(12)8-9-13(15)18-19(16)14-7-3-4-10-17-14/h1-7,10,18H,8-9H2

InChI Key

BKZBNMNLRQXSHY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)C(=O)N(N2)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.